molecular formula C21H17NO4 B11094275 (8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

Cat. No.: B11094275
M. Wt: 347.4 g/mol
InChI Key: LZPAXSFZUQTBAR-BOPFTXTBSA-N
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Description

8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused heterocyclic system, and a dimethylaminophenyl group, which contributes to its distinctive chemical behavior.

Preparation Methods

The synthesis of 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furochromene core, followed by the introduction of the dimethylaminophenyl group through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The dimethylaminophenyl group can participate in substitution reactions, where other functional groups replace the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the furochromene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other furochromene derivatives and compounds with dimethylaminophenyl groups. Compared to these compounds, 8-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its specific structural arrangement and the presence of both the furochromene core and the dimethylaminophenyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(8Z)-8-[[4-(dimethylamino)phenyl]methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C21H17NO4/c1-12-10-18(23)26-21-15(12)8-9-16-19(21)20(24)17(25-16)11-13-4-6-14(7-5-13)22(2)3/h4-11H,1-3H3/b17-11-

InChI Key

LZPAXSFZUQTBAR-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)N(C)C)O3

Origin of Product

United States

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